(S)-(+)-allantoin
CAS No.: 3844-67-5
VCID: VC0003033
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-(+)-allantoin is an optically active form of allantoin, characterized by its (S)-(+)-configuration. It is a metabolite found in various organisms, including mice and certain strains of bacteria like Escherichia coli (strain K12, MG1655), as well as in plants such as Aristolochia triangularis and Glycine max . This compound is an enantiomer of (R)-(-)-allantoin, highlighting its unique stereochemical properties. Biological Roles(S)-(+)-allantoin plays a role as a metabolite in mice and certain microorganisms. In biological systems, allantoin generally serves as a product of uric acid metabolism, though this pathway is not present in humans . Allantoin itself is known for its role in wound healing and as a cosmetic ingredient due to its moisturizing properties . Biological Occurrence
Research FindingsResearch on allantoin has shown its potential in improving wound healing by regulating inflammatory responses and stimulating fibroblast activity . Additionally, allantoin has been reported to have anti-mutagenic effects and is considered safe for use in cosmetics, with minimal dermal irritation . Wound Healing
Safety and Cosmetic Use |
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CAS No. | 3844-67-5 | ||||||||
Product Name | (S)-(+)-allantoin | ||||||||
Molecular Formula | C4H6N4O3 | ||||||||
Molecular Weight | 158.12 g/mol | ||||||||
IUPAC Name | [(4S)-2,5-dioxoimidazolidin-4-yl]urea | ||||||||
Standard InChI | InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 | ||||||||
Standard InChIKey | POJWUDADGALRAB-SFOWXEAESA-N | ||||||||
Isomeric SMILES | [C@H]1(C(=O)NC(=O)N1)NC(=O)N | ||||||||
SMILES | C1(C(=O)NC(=O)N1)NC(=O)N | ||||||||
Canonical SMILES | C1(C(=O)NC(=O)N1)NC(=O)N | ||||||||
Appearance | Solid powder | ||||||||
Synonyms | Allantoin; AI3-15281; AI3 15281; AI315281; NSC 7606; NSC-7606; NSC7606;1-(2,5-dioxoimidazolidin-4-yl)urea | ||||||||
Reference | Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology Werner et al. Ureide catabolism in Arabidopsis and Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.265, published online 22 November 2009 http://www.nature.com/naturechemicalbiology |
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PubChem Compound | 439714 | ||||||||
Last Modified | Apr 15 2024 |
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